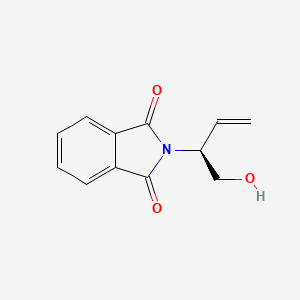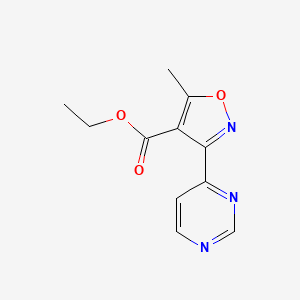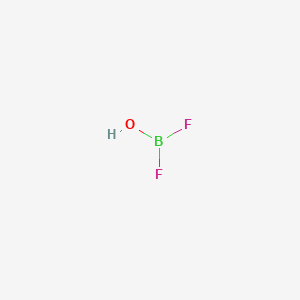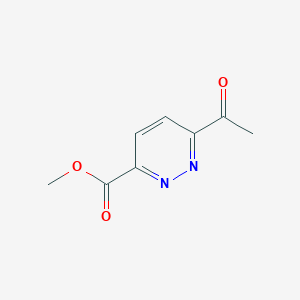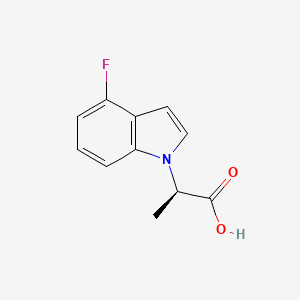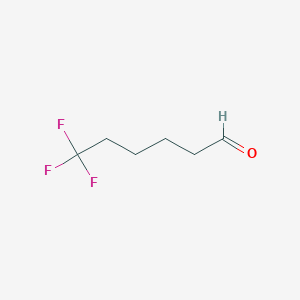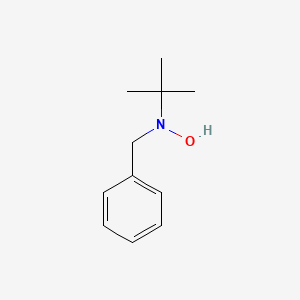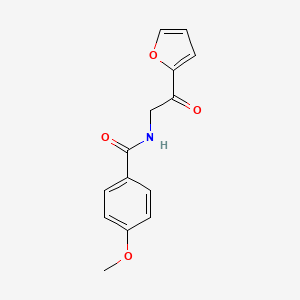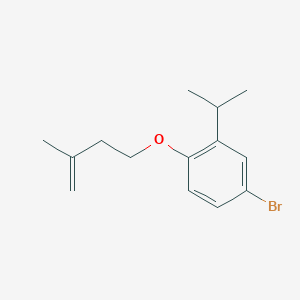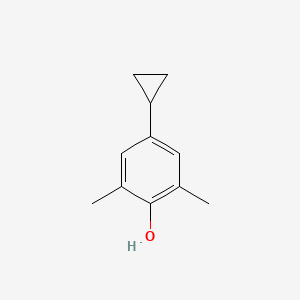![molecular formula C13H16F3NO2 B8662245 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B8662245.png)
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol is an organic compound that features a piperidine ring substituted with a trifluoromethoxy-benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Formation of the Trifluoromethoxy-benzyl Intermediate: The trifluoromethoxy-benzyl group can be introduced using a trifluoromethoxylation reagent.
Coupling with Piperidine: The trifluoromethoxy-benzyl intermediate is then coupled with piperidine under suitable conditions, such as using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The trifluoromethoxy-benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative without the hydroxyl group.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
作用機序
The mechanism of action of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: A precursor used in the synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol.
4-(Trifluoromethyl)benzyl alcohol: Another compound with a trifluoromethyl group, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity, making it valuable in medicinal chemistry and materials science.
特性
分子式 |
C13H16F3NO2 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
InChIキー |
YBWKLNVBFPZYGD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CC2=CC=C(C=C2)OC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


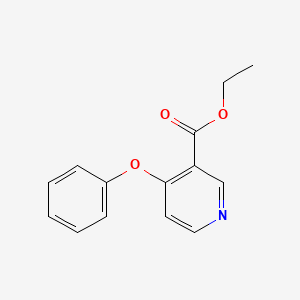
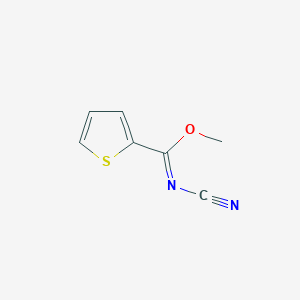
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide](/img/structure/B8662164.png)
